![molecular formula C8H4N2OS B2594648 5-(Thiophen-2-yl)oxazole-2-carbonitrile CAS No. 2034455-46-2](/img/structure/B2594648.png)
5-(Thiophen-2-yl)oxazole-2-carbonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(Thiophen-2-yl)oxazole-2-carbonitrile” consists of a thiophene ring and an oxazole ring, with a cyano group attached to the oxazole carbon atom.Chemical Reactions Analysis
While specific chemical reactions involving “5-(Thiophen-2-yl)oxazole-2-carbonitrile” are not available, thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions to form aminothiophene derivatives .Scientific Research Applications
- Researchers have designed and synthesized two chemosensors, N′-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L1) and N′-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine (L2) , based on 5-(thiophen-2-yl)oxazole. These sensors exhibit a “turn-on” fluorescence response specifically for Ga3+ ions .
- Upon binding to In3+ ions , P exhibits strong fluorescence enhancement at 512 nm . Interestingly, the green fluorescence of the P-In3+ complex is selectively quenched by Cr3+ ions .
- The proposed interaction mechanism between the chemosensors and Ga3+ ions was supported by density functional theory calculations .
Fluorescence Chemosensors for Ga3+ Detection
Sequential Detection of In3+ and Cr3+ Ions
Density Functional Theory (DFT) Studies
Environmental Monitoring
Mechanism of Action
Target of Action
The primary targets of 5-(Thiophen-2-yl)oxazole-2-carbonitrile are In3+ and Cr3+ ions . These ions play a crucial role in various biochemical processes.
Mode of Action
5-(Thiophen-2-yl)oxazole-2-carbonitrile interacts with its targets by binding to In3+ ions, which results in a strong fluorescence enhancement at 512 nm . This interaction is selective, and the green fluorescence of the complex formed by 5-(Thiophen-2-yl)oxazole-2-carbonitrile and In3+ ions is quenched by Cr3+ ions .
Result of Action
The molecular and cellular effects of 5-(Thiophen-2-yl)oxazole-2-carbonitrile’s action primarily involve changes in fluorescence properties. Upon binding to In3+ ions, there is a strong fluorescence enhancement, which is subsequently quenched by Cr3+ ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Thiophen-2-yl)oxazole-2-carbonitrile. For instance, the compound has been successfully applied to monitor target ions in actual water samples . .
properties
IUPAC Name |
5-thiophen-2-yl-1,3-oxazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZJYMVRWYCHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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